2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-naphthylmethane and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthylmethyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- 2-(1-naphthylmethyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- 5-(4-methylphenyl)-2-(1-naphthylmethyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Uniqueness
2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO2S/c25-23-21-19(16-7-2-1-3-8-16)14-27-22(21)24-20(26-23)13-17-11-6-10-15-9-4-5-12-18(15)17/h1-12,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJZFKLFHWLNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)CC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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